molecular formula C10H11N5S B12660727 Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl- CAS No. 5102-33-0

Thiourea, N-(2-methylphenyl)-N'-4H-1,2,4-triazol-4-yl-

Cat. No.: B12660727
CAS No.: 5102-33-0
M. Wt: 233.30 g/mol
InChI Key: JGKGACNNRWINOW-UHFFFAOYSA-N
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Description

Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. This particular compound is characterized by the presence of a 2-methylphenyl group and a 4H-1,2,4-triazol-4-yl group attached to the thiourea core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, typically involves the reaction of 2-methylphenyl isothiocyanate with 4-amino-1,2,4-triazole. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiourea
  • N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiocarbamide
  • N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-thiosemicarbazide

Uniqueness

Thiourea, N-(2-methylphenyl)-N’-4H-1,2,4-triazol-4-yl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2-methylphenyl and 4H-1,2,4-triazol-4-yl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various applications .

Properties

CAS No.

5102-33-0

Molecular Formula

C10H11N5S

Molecular Weight

233.30 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(1,2,4-triazol-4-yl)thiourea

InChI

InChI=1S/C10H11N5S/c1-8-4-2-3-5-9(8)13-10(16)14-15-6-11-12-7-15/h2-7H,1H3,(H2,13,14,16)

InChI Key

JGKGACNNRWINOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NN2C=NN=C2

solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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